

chemical stability and reactivity of 2-Azabicyclo[3.1.0]hexane hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Azabicyclo[3.1.0]hexane
hydrochloride

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An In-depth Technical Guide to the Chemical Stability and Reactivity of 2-Azabicyclo[3.1.0]hexane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-azabicyclo[3.1.0]hexane scaffold is a conformationally restricted proline analogue that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional structure is a desirable feature for designing potent and selective ligands for various biological targets. The hydrochloride salt of this bicyclic amine is a common form used in synthesis and drug development, making a thorough understanding of its chemical stability and reactivity paramount for its effective application. This guide provides a detailed examination of these properties, offering insights into its handling, storage, and synthetic transformations. The unique fusion of a pyrrolidine ring with a cyclopropane ring imparts distinct chemical characteristics that will be explored herein. This scaffold is a key intermediate for several bioactive molecules and pharmaceuticals, including inhibitors of NF-κB inducing kinase and ligands for sigma receptors.^{[1][2]}

Physicochemical Properties

2-Azabicyclo[3.1.0]hexane hydrochloride is the salt formed between the bicyclic amine and hydrochloric acid. This salt form generally enhances water solubility and crystallinity compared

to the free base.

Property	Value	Source
Molecular Formula	C ₅ H ₁₀ ClN	[3]
Molecular Weight	119.59 g/mol	
IUPAC Name	2-azabicyclo[3.1.0]hexane;hydrochloride	[4]
CAS Number	841302-37-2	

Chemical Stability

The stability of **2-Azabicyclo[3.1.0]hexane hydrochloride** is a critical factor for its storage, handling, and application in multi-step syntheses and pharmaceutical formulations.

General and Thermal Stability

Under recommended storage conditions—in a cool, dry, well-ventilated area in a tightly-closed container—**2-Azabicyclo[3.1.0]hexane hydrochloride** and its derivatives are generally stable. [5][6] Key conditions to avoid include dust generation and incompatibility with strong oxidizing agents.[5][6]

While specific studies on the thermal decomposition of the parent hydrochloride are not readily available, data on related hindered amine structures suggest that decomposition at elevated temperatures (200-350°C) can occur via cleavage of C-N bonds within the piperidine-like ring. [7] For bicyclic amines, thermal stability can be influenced by ring strain. The presence of the fused cyclopropane ring in the 2-azabicyclo[3.1.0]hexane system introduces significant strain, which may lower the decomposition temperature compared to less strained bicyclic or monocyclic amines. Exothermic reactions have been noted for some cyclic amines when mixed with solvents like dichloromethane, even at relatively low temperatures.[8]

Hazardous decomposition products upon heating are expected to include carbon oxides, nitrogen oxides, and hydrogen chloride.[5]

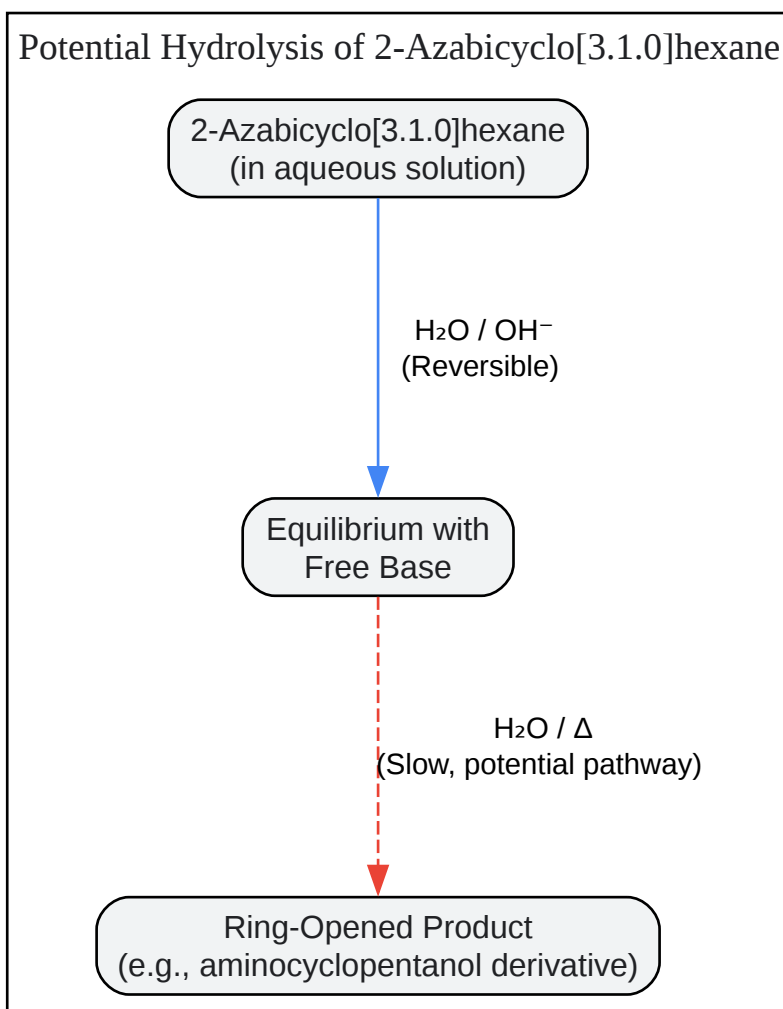
Hydrolytic Stability

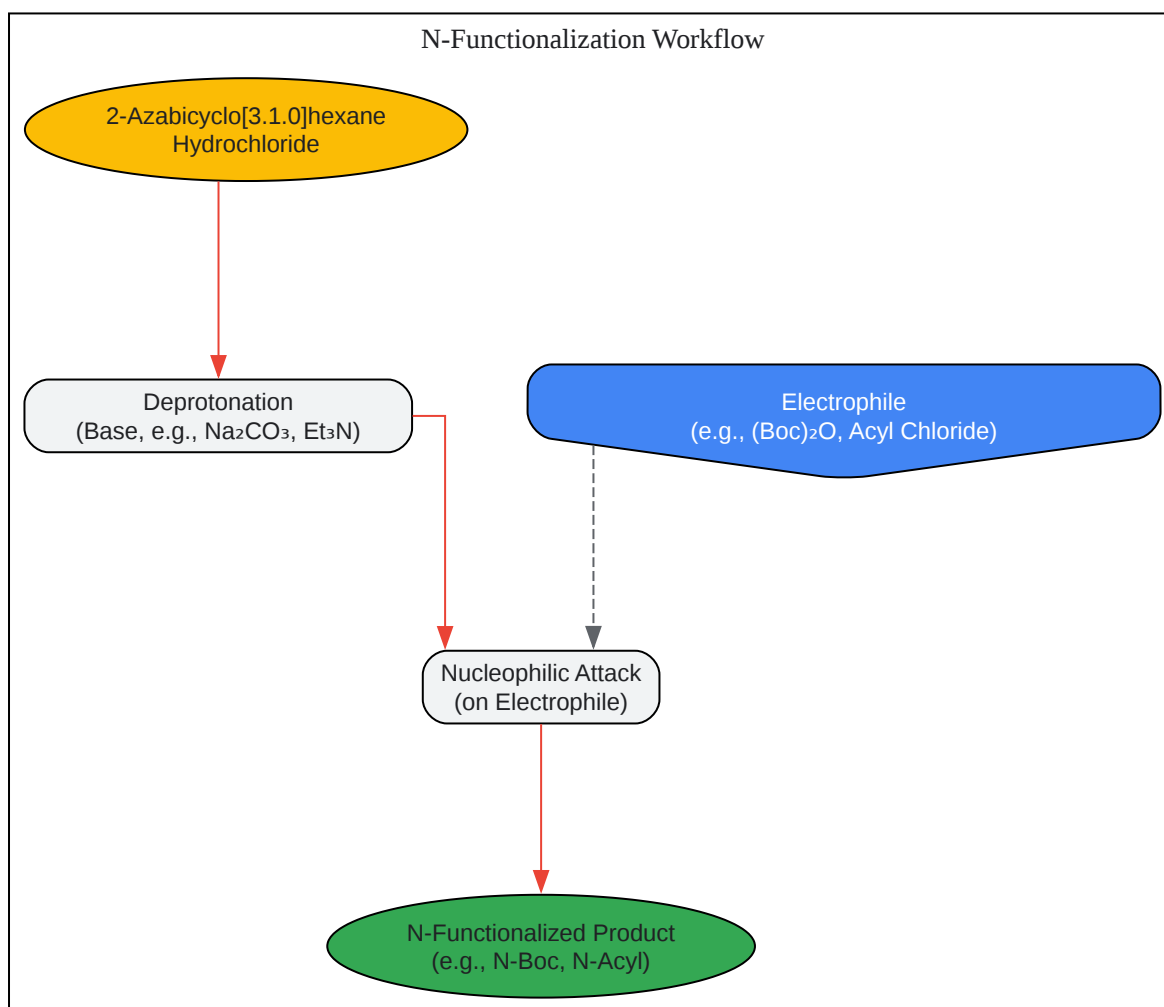
The hydrolytic stability of amine hydrochlorides is pH-dependent.^[9] In aqueous solutions, an equilibrium exists between the protonated ammonium species and the free amine. The strained cyclopropane ring could be susceptible to nucleophilic attack, potentially leading to ring-opening, especially under harsh pH conditions (either strongly acidic or basic) and elevated temperatures.

While specific data on 2-azabicyclo[3.1.0]hexane is limited, studies on other strained bicyclic systems and nitrogenous bases like DBU have shown that hydrolysis can occur, sometimes leading to ring-opened products.^[10] For many anticancer drugs, hydrolysis is a slow process under typical environmental conditions, with half-lives greater than a year at 25°C.^[11] However, the stability can decrease significantly at higher temperatures.^[11]

Proposed Hydrolytic Degradation Pathway

Potential Hydrolysis of 2-Azabicyclo[3.1.0]hexane





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- To cite this document: BenchChem. [chemical stability and reactivity of 2-Azabicyclo[3.1.0]hexane hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1374324#chemical-stability-and-reactivity-of-2-azabicyclo-3-1-0-hexane-hydrochloride>]

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